Nafcaproic acid
Overview
Description
C6H12O2 . It is a colorless oily liquid with a distinctive odor that is often described as fatty, cheesy, or waxy . Nafcaproic acid is naturally found in various animal fats and oils and is one of the components responsible for the characteristic odor of decomposing ginkgo seeds . It is primarily used in the manufacture of esters for artificial flavors and in the production of hexyl derivatives .
Mechanism of Action
Target of Action
Nafcaproic acid, also known as aminocaproic acid, primarily targets plasminogen , a protein that plays a crucial role in the breakdown of blood clots . By binding to plasminogen, this compound inhibits the formation of plasmin, a fibrinolytic enzyme that dissolves blood clots .
Mode of Action
This compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This interaction prevents the breakdown of fibrin, the primary component of blood clots, thereby promoting clot stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, this compound disrupts the normal process of fibrinolysis, or clot breakdown . This results in the stabilization of blood clots and a reduction in bleeding.
Pharmacokinetics
This compound exhibits a relatively short half-life, which can present a therapeutic problem in that the short time to maximum concentration (tmax) may result in a wide variation in serum concentration throughout the dosing interval . It is distributed widely through intravascular and extravascular compartments . It is minimally metabolized in the liver and excreted in the urine (65% as unchanged drug, 11% as metabolite) .
Result of Action
The primary result of this compound’s action is the reduction of excessive bleeding . By inhibiting fibrinolysis and stabilizing blood clots, this compound can effectively control bleeding in various clinical situations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nafcaproic acid can be synthesized through the oxidation of hexanol or hexanal. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions . Another method involves the hydrolysis of hexanoyl chloride in the presence of water or a dilute acid .
Industrial Production Methods: Industrial production of this compound often employs fermentation processes using specific strains of bacteria. For example, the fermentation of lactate using Ruminococcaceae bacterium CPB6 has been shown to produce high concentrations of this compound . This method involves maintaining an acidic pH and a temperature range of 30 to 40°C .
Chemical Reactions Analysis
Types of Reactions: Nafcaproic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce hexanedioic acid (adipic acid) using strong oxidizing agents.
Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: Hexanedioic acid (adipic acid).
Reduction: Hexanol.
Substitution: Hexyl esters, hexanamide.
Scientific Research Applications
Nafcaproic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nafcaproic acid is similar to other medium-chain fatty acids such as caprylic acid (octanoic acid) and capric acid (decanoic acid). it is unique in its specific odor profile and its applications in the production of artificial flavors and hexyl derivatives . Other similar compounds include:
Caprylic acid (octanoic acid): Used in the production of esters for perfumes and as an antimicrobial agent.
Capric acid (decanoic acid): Utilized in the manufacture of esters for artificial flavors and as a feedstock for the production of detergents.
This compound stands out due to its specific applications in flavor production and its role in metabolic pathways.
Properties
IUPAC Name |
2-ethyl-2-naphthalen-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNPKGLUCHFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148576 | |
Record name | Nafcaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-91-2 | |
Record name | Nafcaproic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafcaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFCAPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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